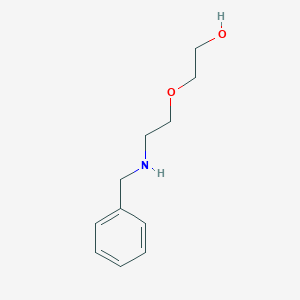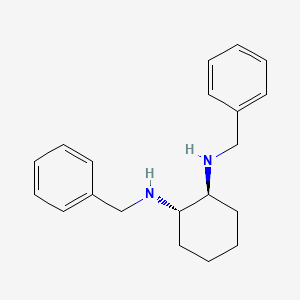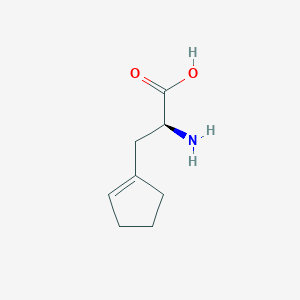![molecular formula C8H15NO2 B3067903 N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide CAS No. 190848-36-3](/img/structure/B3067903.png)
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide
Vue d'ensemble
Description
“N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide” is a chemical compound with the CAS Number: 137254-02-5 . It has a molecular weight of 143.19 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO2 . The InChI code for this compound is 1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9)/t6-,7-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 143.19 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Anticonvulsant Activity
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide derivatives have been studied for their potential anticonvulsant properties. A study by Pękala et al. (2011) synthesized and investigated a group of these compounds, finding that one, in particular, showed effectiveness in models of seizures and was also observed to enhance the effect of GABA while inhibiting voltage-gated sodium currents (Pękala et al., 2011).
Mechanism of Cis-Trans Epimerization
The mechanism of cis-trans epimerization of these compounds has been a subject of study. For instance, a theoretical and experimental study by Wang (2013) proposed a new possible reaction pathway for the epimerization of N-(4-hydroxycyclohexyl)-acetamide, providing insights into the chemical behavior of these molecules (Wang, 2013).
Synthesis and Muscarinic Agonist Activity
Another application is in the synthesis and evaluation of muscarinic agonist activity. Research conducted by Pukhalskaya et al. (2010) demonstrated the preparation of substituted N-(silatran-1-ylmethyl)acetamides and their partial agonist activity on muscarinic receptors, which mimic the effect of acetylcholine (Pukhalskaya et al., 2010).
Anti-Arthritic and Anti-Inflammatory Activity
Additionally, N-(2-hydroxy phenyl) acetamide, a related compound, has been investigated for its anti-arthritic and anti-inflammatory properties. A study by Jawed et al. (2010) observed significant anti-arthritic effects in an experimental model, highlighting its potential therapeutic applications (Jawed et al., 2010).
Synthesis and Analytical Characterizations
Finally, the synthesis and characterization of N-alkyl-arylcyclohexylamines, which are structurally related, have been explored due to their potential as new psychoactive substances. Wallach et al. (2016) described the synthesis of various derivatives and provided analytical characterizations useful in identifying new substances of abuse (Wallach et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 , which provide guidance on measures to take to prevent and respond to exposure .
Propriétés
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYRMQIIFNGRR-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


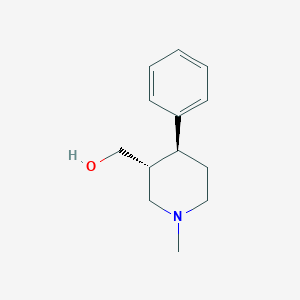
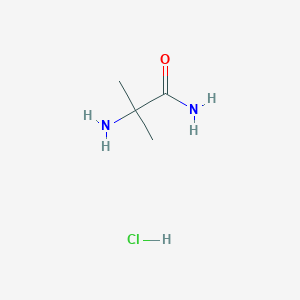
![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)
![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)
![3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067882.png)

![Lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3067893.png)
![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
